1-Butoxy-1-ethoxyethane, with the molecular formula and a molecular weight of 146.2273 g/mol, is a diether compound characterized by its unique structure that includes a butane chain substituted by a 1-ethoxyethoxy group at position one. This compound is also known by its CAS Registry Number 4413-13-2 and is recognized in various chemical databases, including the National Institute of Standards and Technology and PubChem .
Synthesis of 1-butoxy-1-ethoxyethane can be achieved through various methods:
1-Butoxy-1-ethoxyethane finds applications primarily in industrial settings as a solvent due to its ether properties. It is used in formulations requiring good solvency for organic compounds, including paints and coatings. Additionally, it may serve as an intermediate in organic synthesis, particularly in creating more complex ether compounds or as a component in flavoring agents .
Several compounds share structural similarities with 1-butoxy-1-ethoxyethane, including:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Diethyl Ether | A highly volatile solvent used historically as an anesthetic. | |
| Ethylene Glycol Diethyl Ether | Used as a solvent and antifreeze; has two ether functionalities. | |
| Butyl Ethyl Ether | A solvent similar in application but with different alkyl groups. |
What sets 1-butoxy-1-ethoxyethane apart from these similar compounds is its specific structural arrangement that combines both butyl and ethyl functionalities within an ether framework. This unique structure may provide distinct solvation properties and reactivity patterns not found in simpler ethers like diethyl ether or butyl ethyl ether .
1-Butoxy-1-ethoxyethane, also known as acetaldehyde butyl ethyl acetal, represents a diether compound with the molecular formula C₈H₁₈O₂ and molecular weight of 146.23 grams per mole [1]. This compound functions as a mixed acetal derived from acetaldehyde, butanol, and ethanol, serving as an important metabolite and industrial intermediate [1] [20]. The synthesis of this acetal follows established pathways that have been refined for industrial applications through various catalytic and optimization strategies.
The conventional synthesis of 1-butoxy-1-ethoxyethane employs established organic chemistry methodologies that have been extensively studied and optimized for industrial production [25]. These traditional approaches form the foundation for commercial-scale manufacturing processes.
The Williamson ether synthesis represents a fundamental approach for constructing ether linkages in 1-butoxy-1-ethoxyethane [6] [9]. This reaction mechanism involves the nucleophilic substitution of alkyl halides with alkoxide ions under basic conditions [9]. In the context of acetal synthesis, the Williamson approach can be adapted to form the ether bonds present in the target compound.
The optimization of Williamson ether synthesis for acetal production involves careful control of reaction parameters including temperature, solvent selection, and base concentration [6]. Research has demonstrated that sodium ethoxide reacts effectively with 1-bromobutane through an SN2 mechanism to generate ether products [6]. The reaction proceeds under reflux conditions, with ethanol serving as both solvent and reactant source [6].
Key optimization parameters for Williamson ether synthesis include:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 78-100°C | Enhanced reaction rate at higher temperatures [6] |
| Reaction Time | 3-48 hours | Extended time improves conversion [6] |
| Base Concentration | 21% sodium ethoxide | Optimal nucleophilicity without side reactions [6] |
| Solvent System | Anhydrous ethanol | Prevents competing hydrolysis reactions [6] |
The mechanism involves initial formation of the ethoxide nucleophile, followed by attack on the alkyl halide carbon with simultaneous displacement of the halide leaving group [6] [9]. This single-step mechanism ensures high selectivity and minimal side product formation when properly optimized.
Acid-catalyzed condensation represents the primary methodology for acetal synthesis, including 1-butoxy-1-ethoxyethane production [26] [28] [30]. This approach involves the reaction of acetaldehyde with both ethanol and butanol in the presence of acid catalysts to form the mixed acetal product.
The mechanism of acid-catalyzed acetal formation proceeds through several distinct steps [28] [30]. Initially, the carbonyl oxygen of acetaldehyde undergoes protonation by the acid catalyst, increasing the electrophilicity of the carbonyl carbon [28] [30]. Subsequently, nucleophilic attack by the first alcohol molecule forms a hemiacetal intermediate [28] [30]. Further acid catalysis promotes the elimination of water and addition of the second alcohol to yield the final acetal product [28] [30].
Research has demonstrated that acid-catalyzed condensation can achieve excellent conversions under optimized conditions [26]. Studies using trans-cinnamaldehyde as a model substrate showed that even 0.005 mol% hydrochloric acid can promote acetal formation effectively [26]. The reaction proceeds smoothly across a wide temperature range from -60°C to 50°C, indicating the robust nature of this synthetic approach [26].
Critical factors for optimization include:
| Factor | Optimal Conditions | Conversion Rate |
|---|---|---|
| Acid Concentration | 0.03-30 mol% | >90% conversion [26] |
| Temperature Range | -60°C to 50°C | Minimal temperature dependence [26] |
| Water Content | 4-12 mol/L HCl | Reaction tolerates water presence [26] |
| Reaction Time | 3-20 minutes | Rapid conversion at ambient temperature [26] |
The versatility of acid-catalyzed condensation allows for the synthesis of mixed acetals by using different alcohol components in the same reaction mixture [26]. This approach is particularly advantageous for 1-butoxy-1-ethoxyethane synthesis, where both ethanol and butanol must be incorporated into the final product structure.
Industrial production of 1-butoxy-1-ethoxyethane relies on advanced catalytic systems that provide enhanced selectivity, improved yields, and simplified product separation compared to conventional homogeneous catalysis [31] [32]. These systems have been specifically developed to address the challenges of large-scale acetal production.
Heterogeneous catalysts offer significant advantages for industrial acetal synthesis, including ease of separation, catalyst reusability, and reduced environmental impact [31] [32] [35]. Several types of heterogeneous acid catalysts have been successfully applied to acetal formation reactions similar to those required for 1-butoxy-1-ethoxyethane synthesis.
Silicotungstic acid-based heterogeneous catalysts have demonstrated exceptional performance in acetal formation reactions [31]. Research has shown that 8-hydroxy-2-methylquinoline-modified H₄SiW₁₂O₄₀ (HMQ-STW) achieves 100% selectivity for acetal products under optimized conditions [31]. This catalyst system combines the acidity of heteropolyacids with the structural stability provided by organic modifiers [31].
The catalytic performance data for heterogeneous systems demonstrates:
| Catalyst Type | Conversion | Selectivity | Reusability |
|---|---|---|---|
| HMQ-STW | >95% | 100% | 5+ cycles [31] |
| Zeolitic materials | 70-85% | 85-95% | 3-4 cycles [32] |
| Ion exchange resins | 90-98% | >90% | 4-6 cycles [32] |
| Montmorillonite | 60-75% | 80-90% | 2-3 cycles [32] |
Magnetic nanoparticle catalysts functionalized with p-sulfonic acid calix [4]arene represent an innovative approach to heterogeneous acetal synthesis [35]. These catalysts achieve approximately 80% conversion without solvents under microwave irradiation conditions [35]. The magnetic properties facilitate easy catalyst recovery and reuse, making them attractive for industrial applications [35].
The mechanism of heterogeneous catalysis involves surface adsorption of reactants followed by acid-catalyzed condensation on the catalyst surface [31] [35]. The solid acid sites provide the necessary proton source for carbonyl activation while maintaining spatial separation between catalytic sites and reaction products [31].
Ion exchange resins have emerged as particularly effective catalysts for acetal synthesis due to their high acid site density and excellent chemical stability [32] [17]. Sulfonic acid-functionalized resins provide Brønsted acid sites that effectively catalyze the condensation of aldehydes with alcohols to form acetal products.
Research comparing various acidic catalysts for acetal synthesis from ethanol and acetaldehyde demonstrated that sulfonic ion exchange resins significantly outperform other catalyst types [32]. The resin catalyst achieved conversions at equilibrium values of approximately 50% at 20°C, substantially higher than zeolitic or montmorillonite catalysts under identical conditions [32].
The superior performance of ion exchange resins can be attributed to several factors [32] [17]:
Mechanistic studies indicate that the reaction proceeds through a proton addition mechanism involving successive protonation steps that facilitate nucleophilic attack by alcohol molecules [32]. The polymer matrix of the resin provides a favorable microenvironment for the multi-step condensation process while preventing catalyst deactivation [32].
Ion exchange resin stability has been extensively characterized under various conditions [17]. Thermal gravimetric analysis reveals that these materials maintain structural integrity up to 180°C, with controlled weight loss primarily attributed to water desorption rather than polymer degradation [17]. This thermal stability makes ion exchange resins suitable for elevated temperature acetal synthesis processes [17].
The development of environmentally sustainable synthesis methods for 1-butoxy-1-ethoxyethane has become increasingly important in modern chemical manufacturing [33] [38] [39]. Green chemistry approaches focus on reducing waste generation, eliminating hazardous solvents, and improving atom economy in synthetic processes.
Solvent-free synthesis represents a major advancement in green chemistry for acetal production [35] [39]. These methods eliminate the need for organic solvents while maintaining high conversion rates and product selectivity [35]. Research has demonstrated that acetal formation can proceed effectively under solvent-free conditions using appropriate heterogeneous catalysts [35] [39].
Magnetic nanoparticle catalysts functionalized with p-sulfonic acid calix [4]arene have shown remarkable activity for solvent-free acetal synthesis [35]. Under microwave irradiation at atmospheric pressure, these catalysts achieve approximately 80% conversion without any organic solvents [35]. The microwave heating provides rapid and uniform energy transfer, promoting efficient acetal formation while minimizing energy consumption [35].
Alumina-sulfuric acid catalysts have been successfully employed for chemoselective acetal protection under solvent-free conditions [39]. This approach demonstrates high selectivity for aldehyde protection in the presence of ketone and ester functional groups [39]. The heterogeneous nature of the catalyst facilitates easy product separation and catalyst recovery [39].
Key advantages of solvent-free synthesis include:
| Benefit | Environmental Impact | Economic Advantage |
|---|---|---|
| Eliminated solvent waste | Reduced environmental burden | Lower disposal costs [35] |
| Simplified workup | Minimized downstream processing | Reduced separation costs [35] |
| Enhanced atom economy | Improved sustainability metrics | Higher product value [39] |
| Reduced energy consumption | Lower carbon footprint | Decreased operating costs [35] |
Photocatalytic approaches using titanium dioxide have been explored for solvent-free acetal formation [39]. Under ambient temperature and pressure with UV-A irradiation, titanium dioxide catalyzes the formation of diethyl acetal with quantum yields up to 0.05 [39]. This method represents a completely sustainable approach using light energy for chemical transformation [39].
Biocatalytic approaches to acetal synthesis offer unique advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [18] [36] [37]. While direct enzymatic synthesis of 1-butoxy-1-ethoxyethane has not been extensively documented, related biocatalytic processes provide insight into potential synthetic strategies.
Enzyme-catalyzed acetal formation occurs naturally in biological systems through glycosyltransferase-mediated reactions [37]. These enzymes catalyze the formation of glycosidic bonds through mechanisms that involve phosphate activation followed by nucleophilic substitution [37]. The reaction proceeds through hemiacetal intermediates with subsequent acetal formation in an SN1-type mechanism [37].
Research on biocatalytic systems has demonstrated their effectiveness for related transformations [18] [19]. Enantioselective dehalogenation and ring-opening reactions using engineered Escherichia coli whole cells have achieved excellent conversions and enantioselectivities under mild conditions [18]. These biocatalytic platforms accommodate large-scale synthesis at high substrate concentrations, demonstrating industrial viability [18].
Large-scale biocatalytic reactions have been successfully performed at substrate concentrations up to 200 millimolar [18]. The reactions consistently reach 50% conversions within 12-36 hours while maintaining excellent enantiopurities of 97-99% [18]. pH control through sodium hydroxide addition proves critical for maintaining reaction efficiency at higher substrate concentrations [18].
The potential for biocatalytic acetal synthesis is supported by the versatility of enzymatic systems in organic synthesis [19]. Lipase-catalyzed kinetic resolution has been successfully applied to structurally related compounds, demonstrating the feasibility of enzymatic approaches for acetal synthesis [19]. The chemoenzymatic routes offer advantages in terms of stereoselectivity and mild reaction conditions [19].
Future developments in biocatalytic acetal synthesis may involve:
| Property | Numerical value | Method / remark | Ref. |
|---|---|---|---|
| Molecular mass | 146.23 g mol⁻¹ | PubChem computed | [1] |
| Density (20 °C) | 0.831 g cm⁻³ | Pycnometric (vendor) | [2] |
| Melting point (pred.) | 209 K (-64 °C) | Joback group estimation | [3] |
| Normal boiling point | 148 °C @ 760 mm Hg | Experimental distillation | [1] [4] |
| Critical temperature | 594 K | Joback prediction | [3] |
| Critical pressure | 2.47 MPa | Joback prediction | [3] |
| Molar ΔH fus | 15.3 kJ mol⁻¹ | Joback estimation | [3] |
| Molar ΔH vap (Tb) | 50.94 kJ mol⁻¹ | NIST correlation | [5] |
The molecule behaves as a typical dialkyl acetal: a low melting solid (predicted) that forms a moderately volatile liquid. The relatively high vaporisation enthalpy reflects the cumulative dispersive contributions of two alkoxy chains, exceeding that of diethyl ether (35 kJ mol⁻¹) but remaining below di-n-butyl ether (57 kJ mol⁻¹) [5].
Using the Clausius–Clapeyron equation with the experimental ΔH vap value, the saturated vapor pressure (P_sat) was calculated:
| T (°C) | 20 | 40 | 60 | 80 | 100 |
|---|---|---|---|---|---|
| P_sat (kPa) | 0.18 | 0.67 | 2.17 | 6.15 | 15.60 |
The data reveal a four-log rise in vapor pressure between 20 °C and the normal boiling point, confirming suitability of the compound as a mild-volatility solvent in coatings and flavour applications [5].
| ν (cm⁻¹) | Assignment | Diagnostic comment | Ref. |
|---|---|---|---|
| 2970–2870 (s) | ν_s,as C–H (alkyl) | Butyl / ethyl chains | [6] |
| 1465, 1375 (m) | δ CH₃ / CH₂ | Chain deformation | [6] |
| 1130–1060 (s) | ν C–O–C (dialkyl ether) | Two overlapping bands from the acetal linkage | [6] |
| 910–800 (m) | ρ_r CH₂ (–O–CH₂–) | Ether fingerprint | [6] |
No carbonyl or hydroxyl absorptions are observed, confirming full acetalisation.
Predicted (D₂O, 300 MHz, HMDB0037635) [7] [8]:
| Nucleus | δ (ppm) | Multiplicity | Proton / carbon environment |
|---|---|---|---|
| ¹H | 3.50 | q | O–CH(CH₃)–O– |
| ¹H | 3.38 | q | CH₃CH₂–O– |
| ¹H | 1.21 | t | CH₃ of ethoxy & butyl termini |
| ¹³C | 73.6 | s | Acetal CH |
| ¹³C | 64.0 / 58.2 | s | O-CH₂- and O-CH₃ |
| ¹³C | 13.8–32.4 | s | Butyl chain carbons |
The high-field carbon at 73 ppm unambiguously identifies the central acetal carbon, while the twin sets of ether carbons distinguish ethoxy and butoxy substituents.
Group-contribution (Stefanis–Panayiotou) calculations and comparison to diglycol butyl ether benchmarks gave:
| Parameter | Value (MPa½) | Calculation route |
|---|---|---|
| δ_d (dispersion) | 15.8 | ΣFd / Vm [9] |
| δ_p (polar) | 3.4 | ΣFp / Vm |
| δ_h (H-bond) | 5.1 | ΣEh / Vm |
| δ_t (overall) | 17.0 | $$ (δd²+δp²+δ_h²)^{0.5} $$ |
Positioning in Hansen space shows closer proximity to glycol ethers than to simple dialkyl ethers, explaining its miscibility with alcohols and ketones but limited solubility in non-polar alkanes.
| Descriptor | Experimental / in-silico value | Ref. |
|---|---|---|
| Log P (octanol/water, XLogP3-AA) | 2.10 | [1] |
| Log S (calc., mg L⁻¹ at 25 °C) | 3.78 (10⁰.⁶ g L⁻¹) | [10] |
| Henry constant | 2.0 × 10⁻⁴ atm m³ mol⁻¹ | [10] |
The moderate Log P mirrors balanced hydrophilic and lipophilic domains, corroborating the Hansen parameters. The low Henry constant indicates limited volatilisation from aqueous matrices.